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An In-depth Technical Guide to the Physical Properties of Hopeite

Introduction
Hopeite is a rare hydrated zinc phosphate mineral with the chemical formula Zn₃(PO₄)₂·4H₂O.

[1][2] It is primarily of interest to mineral collectors and researchers studying phosphate

mineralogy and crystallography. Hopeite is the orthorhombic dimorph of parahopeite, which has

the same chemical composition but a triclinic crystal structure.[1][3][4] This guide provides a

comprehensive overview of the core physical properties of hopeite, intended for researchers,

scientists, and professionals in related fields. The information is compiled from various

mineralogical studies and databases, with detailed experimental protocols and visual

representations of key concepts and workflows.

Quantitative Physical Properties of Hopeite
The following table summarizes the key quantitative physical properties of hopeite for easy

reference and comparison.
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Property Value Citations

Chemical Formula Zn₃(PO₄)₂·4H₂O [1][2][5][6]

Crystal System Orthorhombic [1][3][6][7]

Crystal Class Dipyramidal (mmm) [1]

Space Group Pnma [1][7]

Unit Cell Dimensions

a = 10.597(3) - 10.629(2) Åb =

18.318(8) - 18.339(3) Åc =

5.031(1) - 5.040(1) Å

[7][8]

Mohs Hardness 3 - 3.5 [1][2][3][4]

Density (Specific Gravity)

Measured: 3.0 - 3.1

g/cm³Calculated: 3.08 - 3.116

g/cm³

[2][3][4][6][8]

Refractive Indices
nα = 1.572 – 1.574nβ = 1.582

– 1.591nγ = 1.590 – 1.592
[1][3]

Birefringence 0.018 [9]

2V Angle (Calculated) 26° to 82° [3]

Formula Mass 458.17 g/mol [1]

Detailed Descriptions of Physical Properties
Crystallography and Structure
Hopeite crystallizes in the orthorhombic system, belonging to the dipyramidal (mmm) crystal

class and the Pnma space group.[1][7] Its crystal structure consists of ZnO₄ tetrahedra,

ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra.[7][10] These polyhedra share corners and edges

to form layers parallel to the (010) plane.[10] This layered structure is a key characteristic of the

hopeite group minerals.

Hopeite is dimorphous with parahopeite; they share the same chemical formula but differ in

their crystal structure.[1][3][4] While hopeite is orthorhombic, parahopeite is triclinic.[1] There

are also two known varieties of hopeite, α-hopeite and β-hopeite, which are distinguished by
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slight differences in their optical properties and thermal behavior, attributed to the orientation of

a water molecule in the crystal structure.[3]

Mechanical Properties
Hardness: Hopeite has a Mohs hardness of approximately 3 to 3.5, indicating it is a relatively

soft mineral.[1][2][3][4]

Tenacity: The mineral is brittle.[3][4][6]

Cleavage: Hopeite exhibits perfect cleavage on {010}, good cleavage on {100}, and poor

cleavage on {001}.[1][3][6] The perfect cleavage is a notable diagnostic feature.

Fracture: The fracture of hopeite is described as uneven or irregular.[1][3][4][6]

Optical Properties
Luster: The luster of hopeite is typically vitreous (glassy), but can appear pearly on its perfect

{010} cleavage surfaces.[1][3][6]

Color: It can be colorless, white, grayish-white, pale yellow, or brownish-orange.[1][4][6] In

transmitted light, it is colorless.[2][3]

Streak: The streak of hopeite is white.[1][3][6]

Transparency: Crystals are typically transparent to translucent.[3][6][11]

Optical Class: Hopeite is biaxial negative.[1][3]

Other Physical Properties
Crystal Habit: Hopeite commonly forms prismatic crystals that can be tabular. It is also found

in divergent aggregates, as crusts, or in reniform (kidney-shaped) masses.[1][2][6]

Magnetism and Radioactivity: The mineral is non-magnetic and not radioactive.[1][5]

Solubility: It is readily soluble in dilute hydrochloric acid.[4]
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Experimental Protocols
The characterization of hopeite's physical properties relies on a suite of standard mineralogical

techniques.

X-ray Diffraction (XRD)
Purpose: To determine the crystal structure, space group, and precise unit cell dimensions of

hopeite.

Methodology:

A small, single crystal of hopeite is selected and mounted on a goniometer head.

The crystal is placed in a single-crystal X-ray diffractometer.

A monochromatic X-ray beam (e.g., MoKα radiation) is directed at the crystal.[8]

The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

The positions and intensities of the diffraction spots are used to determine the unit cell

parameters (a, b, c) and the symmetry of the crystal lattice.

Systematic absences in the diffraction data (e.g., hk0 absent when h=2n+1) are used to

identify the space group as Pnma.[7]

The intensity data is then used to solve the crystal structure, determining the atomic

positions of zinc, phosphorus, and oxygen within the unit cell through methods like the heavy

atom method or direct methods, followed by refinement using least-squares techniques.[7][8]

[12]

Mohs Hardness Test
Purpose: To determine the relative hardness of hopeite.

Methodology:

A smooth, inconspicuous surface of the hopeite specimen is chosen.
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A set of standard Mohs hardness minerals (or calibrated picks) is used for scratch testing.

An attempt is made to scratch the hopeite with a mineral of known hardness (e.g., calcite,

hardness 3).

If the standard mineral scratches the hopeite, the hopeite is softer than that standard.

If the hopeite scratches the standard mineral, it is harder.

The process is repeated with minerals of different hardness values to bracket the hardness

of the sample. Hopeite's hardness of 3-3.5 means it can be scratched by fluorite (hardness

4) but will scratch calcite (hardness 3).[1]

Density Measurement (Toluene Immersion Method)
Purpose: To determine the specific gravity or density of a hopeite sample.

Methodology:

A fragment of pure hopeite is weighed in the air (W_air).

The same fragment is then weighed while fully submerged in a liquid of known density, such

as toluene (D_liquid). This weight is W_liquid.

The volume of the mineral (V) is calculated based on Archimedes' principle: V = (W_air -

W_liquid) / D_liquid.

The density of the hopeite (D_mineral) is then calculated by dividing its mass in air by its

volume: D_mineral = W_air / V.

This method was used to obtain a measured density of 3.065(9) g/cm³ for a natural hopeite

specimen.[8]

Refractive Index Measurement (Immersion Method)
Purpose: To determine the principal refractive indices (nα, nβ, nγ) of hopeite.

Methodology:
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Small grains of hopeite are placed on a glass microscope slide.

A drop of a calibrated refractive index liquid is added to immerse the grains.

The slide is observed under a petrographic microscope using plane-polarized light.

The Becke line test is performed. The Becke line is a halo of light that moves into the

medium of higher refractive index as the microscope's focus is raised.

The test is repeated with different immersion liquids until a liquid is found where the Becke

line disappears, indicating a match between the refractive index of the liquid and the mineral

grain for that specific orientation.

By rotating the microscope stage and using polarized light, the different principal refractive

indices corresponding to the different crystallographic axes can be determined.

Visualizations
The following diagrams illustrate the relationships between hopeite's properties and the

workflow for their characterization.
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Caption: Logical relationships between fundamental and macroscopic properties of hopeite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.le-comptoir-geologique.com/hopeite-encyclopedia.html
https://www.mdpi.com/2073-4352/12/8/1120
https://galleries.com/minerals/phosphat/hopeite/hopeite.htm
https://www.semanticscholar.org/paper/The-crystal-structure-of-hopeite-Hrr-11-Jones/727d98c01c59873143c4fe4f941ff8d2939d761f
https://www.benchchem.com/product/b082006#physical-properties-of-hopeite-mineral
https://www.benchchem.com/product/b082006#physical-properties-of-hopeite-mineral
https://www.benchchem.com/product/b082006#physical-properties-of-hopeite-mineral
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082006?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

